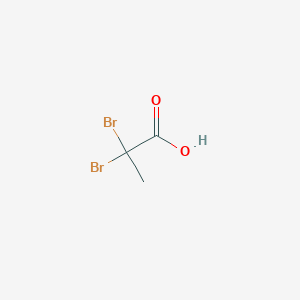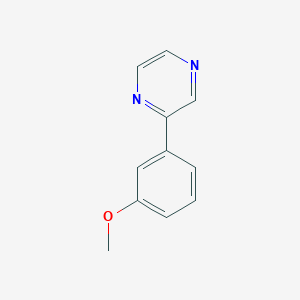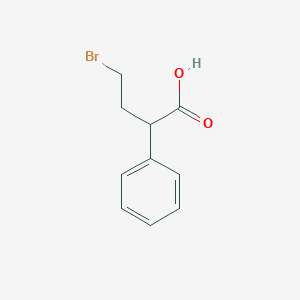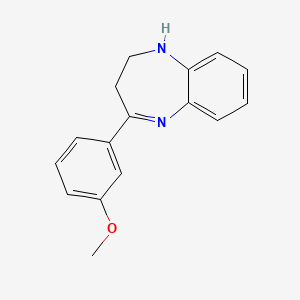
Ácido 2,2-dibromopropanoico
Descripción general
Descripción
2,2-Dibromopropanoic acid is an organic compound with the molecular formula C3H4Br2O2. It is a derivative of propanoic acid where two bromine atoms are substituted at the second carbon position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Aplicaciones Científicas De Investigación
2,2-Dibromopropanoic acid is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: The compound is studied for its potential biological activity and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, flame retardants, and other industrial chemicals.
Mecanismo De Acción
Target of Action
2,2-Dibromopropanoic acid is a dibromo product based on propionic acid . Propionic acid, a short-chain fatty acid, acts as a chemical intermediate and is also a mold inhibitor widely used in food preservatives . Therefore, the primary targets of 2,2-Dibromopropanoic acid are likely to be the molds that it inhibits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2-Dibromopropanoic acid can be synthesized through the bromination of propanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or red phosphorus. The reaction is carried out under controlled conditions to ensure the selective bromination at the second carbon position.
Industrial Production Methods: In an industrial setting, the production of 2,2-dibromopropanoic acid involves large-scale bromination processes. The reaction is conducted in a reactor where propanoic acid is mixed with bromine and a catalyst. The reaction mixture is then heated to facilitate the bromination process. After the reaction is complete, the product is purified through distillation or recrystallization to obtain pure 2,2-dibromopropanoic acid.
Types of Reactions:
Substitution Reactions: 2,2-Dibromopropanoic acid can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 2-bromopropanoic acid or propanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of 2,2-dibromopropanoic acid can lead to the formation of dibromoacetic acid or other higher oxidation state compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Major Products:
Substitution: Products include 2-hydroxypropanoic acid or 2-aminopropanoic acid.
Reduction: Products include 2-bromopropanoic acid or propanoic acid.
Oxidation: Products include dibromoacetic acid or other carboxylic acids.
Comparación Con Compuestos Similares
2-Bromopropanoic Acid: This compound has only one bromine atom at the second carbon position, making it less reactive compared to 2,2-dibromopropanoic acid.
2,3-Dibromopropanoic Acid: This compound has bromine atoms at the second and third carbon positions, leading to different reactivity and applications.
Uniqueness: 2,2-Dibromopropanoic acid is unique due to the presence of two bromine atoms at the same carbon position, which significantly enhances its reactivity and makes it a valuable intermediate in various chemical synthesis processes.
Propiedades
IUPAC Name |
2,2-dibromopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O2/c1-3(4,5)2(6)7/h1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHNPERSEFABEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590863 | |
| Record name | 2,2-Dibromopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-48-9 | |
| Record name | 2,2-Dibromopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1627762.png)







